molecular formula C19H22N2O3S B3503172 [4-(Toluene-4-sulfonyl)piperazin-1-yl](p-tolyl)methanone

[4-(Toluene-4-sulfonyl)piperazin-1-yl](p-tolyl)methanone

Cat. No.: B3503172
M. Wt: 358.5 g/mol
InChI Key: RWALYLCZVKQOPN-UHFFFAOYSA-N
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Description

4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone is a piperazine-based compound featuring a p-tolyl (4-methylphenyl) group linked via a ketone to the piperazine ring, which is further substituted with a toluene-4-sulfonyl moiety. The sulfonyl group introduces strong electron-withdrawing characteristics, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

(4-methylphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-3-7-17(8-4-15)19(22)20-11-13-21(14-12-20)25(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWALYLCZVKQOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone typically involves the reaction of piperazine with p-toluenesulfonyl chloride to form the intermediate 4-(Toluene-4-sulfonyl)piperazine. This intermediate is then reacted with p-tolylmethanone under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its piperazine moiety is a common feature in many bioactive molecules, and the presence of the toluene-4-sulfonyl group can enhance the compound’s pharmacokinetic properties.

Industry

In the industrial sector, 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. The toluene-4-sulfonyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the piperazine ring and aryl groups significantly impact melting points, solubility, and stability. Key comparisons include:

Table 1: Physical Properties of Selected Analogs
Compound Name Substituents (Piperazine/Aryl) Melting Point (°C) State/Appearance Source
4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone (Target) Toluene-4-sulfonyl / p-tolyl Not reported Not reported
(4-(4-Aminophenyl)piperazin-1-yl)(p-tolyl)methanone 4-Aminophenyl / p-tolyl Not reported Not reported
(4-(4-Nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 12) 3-Methoxy-4-nitrophenyl / phenyl 185–187 Yellow amorphous solid
(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)(phenyl)methanone (Compound 14) 4-Amino-3-methoxyphenyl / phenyl Not solid Dark brown viscous oil
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (Compound 12) 4-Hydroxyphenyl / 3-bromophenyl 153–154 White powder
(4-Chlorophenyl)(4-(3-(p-tolyl)-triazolo[3,4-a]phthalazin-6-yl)piperazin-1-yl)methanone (Compound 22) Chlorophenyl / triazolophthalazine 263–265 White solid

Key Observations :

  • Electron-withdrawing groups (EWGs) : Nitro (Compound 12, 185–187°C) and sulfonyl (Target) groups increase melting points due to enhanced dipole interactions .
  • Electron-donating groups (EDGs): Amino (Compound 14) and hydroxyl (Compound 12 in ) groups reduce crystallinity, resulting in oily or lower-melting solids .
  • Heterocyclic moieties : Triazolophthalazine (Compound 22) introduces rigidity, raising the melting point to 263–265°C .

Stability and Reactivity

  • Sulfonyl Stability : Sulfonamides are generally resistant to hydrolysis, unlike nitro groups (e.g., Compound 12 in ), which are prone to reduction in biological systems.
  • Amino Group Reactivity: Amino derivatives (e.g., ) are susceptible to oxidation, limiting their shelf life compared to the target compound.

Biological Activity

The compound 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone is a derivative of piperazine that has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone can be represented as follows:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Molecular Weight: 302.39 g/mol
Melting Point: Approximately 101-103 °C

Mechanisms of Biological Activity

Research indicates that compounds similar to 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone exhibit various biological activities, including:

  • Tyrosinase Inhibition : Tyrosinase is a key enzyme involved in melanin synthesis. Compounds with similar structures have been shown to act as competitive inhibitors of tyrosinase, which can be beneficial in treating hyperpigmentation disorders. For instance, a related compound demonstrated an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, indicating significant inhibitory potential .
  • Antimicrobial Activity : Some piperazine derivatives have exhibited antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Neuropharmacological Effects : Piperazine derivatives often interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. The structural modifications in compounds like 4-(Toluene-4-sulfonyl)piperazin-1-ylmethanone may enhance their efficacy in modulating these pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives, providing insights into their potential therapeutic applications:

  • Study on Tyrosinase Inhibition : A study reported the synthesis and evaluation of various piperazine derivatives for their inhibitory effects on tyrosinase. The findings suggested that modifications on the piperazine ring significantly impacted the inhibitory potency, with some compounds showing over 100-fold increased activity compared to standard inhibitors .
CompoundIC50 (μM)Notes
Kojic Acid17.76Reference compound
Compound 260.18Highly active inhibitor
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of piperazine derivatives, demonstrating effective inhibition against several bacterial strains. The results indicated that structural variations could lead to enhanced activity against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Toluene-4-sulfonyl)piperazin-1-yl](p-tolyl)methanone
Reactant of Route 2
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[4-(Toluene-4-sulfonyl)piperazin-1-yl](p-tolyl)methanone

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